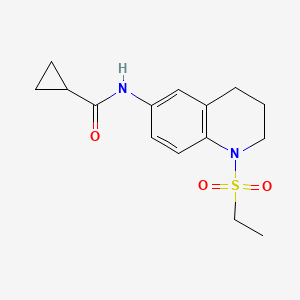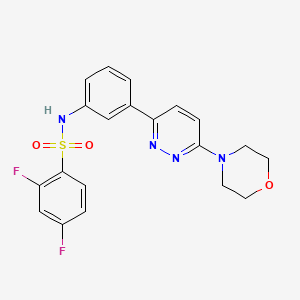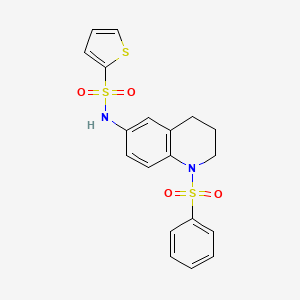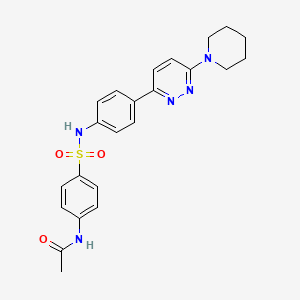![molecular formula C19H23N3O5S2 B11261662 N-(4-{[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-YL]sulfamoyl}phenyl)acetamide](/img/structure/B11261662.png)
N-(4-{[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-YL]sulfamoyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-YL]sulfamoyl}phenyl)acetamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core, an ethanesulfonyl group, and a sulfamoylphenylacetamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-YL]sulfamoyl}phenyl)acetamide typically involves multiple steps. The process begins with the preparation of the tetrahydroquinoline core, followed by the introduction of the ethanesulfonyl group and the sulfamoylphenylacetamide moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings to reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-{[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-YL]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pH levels, and the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Applications De Recherche Scientifique
N-(4-{[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-YL]sulfamoyl}phenyl)acetamide has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(4-{[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-YL]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other sulfonamide derivatives and tetrahydroquinoline-based molecules. Examples include:
- N-(4-{[1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-YL]sulfamoyl}phenyl)acetamide
- N-(4-{[1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-YL]sulfamoyl}phenyl)acetamide
Uniqueness
N-(4-{[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-YL]sulfamoyl}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C19H23N3O5S2 |
|---|---|
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
N-[4-[(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C19H23N3O5S2/c1-3-28(24,25)22-12-4-5-15-13-17(8-11-19(15)22)21-29(26,27)18-9-6-16(7-10-18)20-14(2)23/h6-11,13,21H,3-5,12H2,1-2H3,(H,20,23) |
Clé InChI |
ZXVCOPGLICCQGF-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


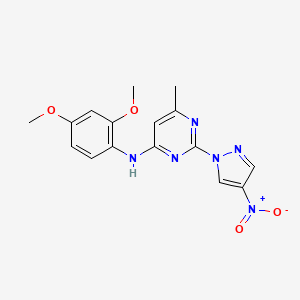

![4-butoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11261589.png)
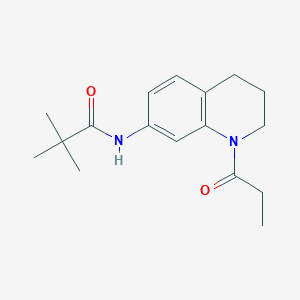
![2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11261593.png)
![3-methyl-N-(2-(methylthio)phenyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11261594.png)
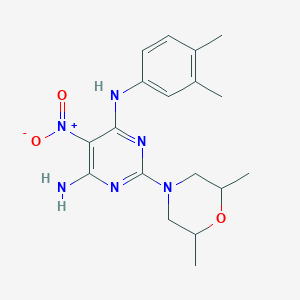

![N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B11261605.png)
![4-bromo-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11261606.png)
